N-ethyl-N-methylcathinone hydrochloride is a synthetic cathinone, a class of substances that are structurally related to the natural stimulant cathinone found in the khat plant. This compound is known for its psychoactive effects and is often associated with recreational drug use. It shares structural similarities with other well-known synthetic cathinones such as mephedrone and methylone, which have gained popularity in illicit drug markets due to their stimulant properties.
N-ethyl-N-methylcathinone hydrochloride can be synthesized in laboratory settings, allowing for the exploration of its chemical properties and potential applications. Its synthesis and analysis are crucial for understanding its pharmacological effects and for developing methods for its detection in forensic contexts .
The synthesis of N-ethyl-N-methylcathinone hydrochloride typically involves a multi-step process that includes:
The synthesis can be performed using various organic chemistry techniques, including reflux conditions and purification methods such as recrystallization or chromatography to isolate the desired product .
N-ethyl-N-methylcathinone hydrochloride has a molecular formula of CHClNO. Its structure features:
N-ethyl-N-methylcathinone hydrochloride can undergo several chemical reactions, including:
These reactions are significant for understanding the metabolic pathways of N-ethyl-N-methylcathinone in biological systems, which can inform toxicological studies .
The mechanism of action for N-ethyl-N-methylcathinone hydrochloride primarily involves its interaction with monoamine transporters in the brain. It acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin.
Studies indicate that this compound exhibits high binding affinity to the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in synaptic clefts, which contributes to its stimulant effects .
Relevant analyses include spectroscopic methods like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) for structural confirmation .
N-ethyl-N-methylcathinone hydrochloride is primarily used in research settings to study its pharmacological effects, potential therapeutic uses, and toxicological profiles. Additionally, it serves as a reference standard in analytical chemistry for drug testing and forensic analysis due to its prevalence in illicit drug markets .
Research continues into its effects on behavior and physiology, contributing valuable insights into synthetic cathinones' impact on health and society .
N-Ethyl-N-methylcathinone hydrochloride (commonly termed 4-MEC) is universally regulated under major international drug control frameworks. It was formally added to Schedule II of the United Nations Convention on Psychotropic Substances in 2017 following a World Health Organization assessment confirming its abuse potential and absence of therapeutic utility [7]. This binding treaty requires signatory nations (including 184 member states) to implement domestic controls.
In the United States, the Drug Enforcement Administration designated 4-MEC as a Schedule I controlled substance in 2017 under the Controlled Substances Act [6]. This classification denotes "high abuse potential with no accepted medical use" and imposes strict manufacturing, distribution, and research restrictions. Similarly, the United Kingdom captured 4-MEC under its generic cathinone scheduling system in 2010, which controls structural analogs without requiring individual listings [5]. Canada classifies it under Schedule III of the Controlled Drugs and Substances Act, permitting limited possession but prohibiting sale [5].
Table 1: Global Regulatory Status of N-Ethyl-N-Methylcathinone Hydrochloride
| Jurisdiction | Legal Instrument | Classification | Effective Date |
|---|---|---|---|
| United Nations | Convention on Psychotropic Substances | Schedule II | 2017 |
| United States | Controlled Substances Act | Schedule I | 2017 |
| United Kingdom | Misuse of Drugs Act 1971 | Class B | 2010 |
| Canada | Controlled Drugs and Substances Act | Schedule III | 2012 |
| European Union | Council Decision 2005/387/JHA | Controlled Substance | 2017 |
4-Methyl-N-ethylcathinone shares core structural and pharmacological properties with prototypical synthetic cathinones, prompting regulators to adopt structural class scheduling. This approach groups compounds with:
Notably, mephedrone (4-methylmethcathinone) and methylone (3,4-methylenedioxy-N-methylcathinone) preceded 4-MEC in scheduling. Mephedrone received emergency Schedule I status in the US in 2011 due to overdose outbreaks, while methylone was controlled alongside 4-MEC in 2017 [6]. Regulatory distinctions arise from potency variations: pyrrolidinyl-substituted cathinones (e.g., α-PVP) exhibit higher potency and abuse liability, warranting stricter enforcement priorities [5] [6].
Table 2: Regulatory Treatment of Key Synthetic Cathinones
| Compound | Chemical Features | US Schedule | EU Control Status | Primary Regulatory Concerns |
|---|---|---|---|---|
| 4-MEC | 4-methyl, N-ethyl | I | Controlled | Euphoriant effects, clandestine synthesis |
| Mephedrone (4-MMC) | 4-methyl, N-methyl | I | Controlled | High abuse rates, acute toxicity |
| Methylone (bk-MDMA) | 3,4-methylenedioxy, N-methyl | I | Controlled | MDMA-like effects, serotonin toxicity |
| α-PVP | α-pyrrolidinovalerophenone | I | Controlled | Extreme potency, violent behavior links |
Controlling 4-MEC exemplifies three persistent regulatory challenges:
Structural evasion tactics: Manufacturers circumvent controls through minor molecular modifications – e.g., replacing the N-ethyl group in 4-MEC with N-propyl creates 4-methyl-N-propylcathinone, which lacks explicit controls in most jurisdictions until formally assessed [6] [9]. Japan’s experience with hexahydrocannabihexol (HHCH) demonstrates how analogue proliferation outpaces legislative updates [9].
Inconsistent international controls: While 4-MEC is scheduled in 58 countries, regulatory asymmetries persist. Some nations (e.g., New Zealand) employ pharmacological effect-based definitions rather than structural classes, creating jurisdictional safe havens [9]. The European Monitoring Centre for Drugs and Drug Addiction identified 162 distinct synthetic cathinones by 2021, with 37% unregulated in at least one EU member state [2] [5].
Supply chain vulnerabilities: Online commerce enables disguised distribution through "research chemical" vendors and mislabeled products (e.g., "bath salts," "plant food"). Cryptomarkets further complicate detection, with 4-MEC and analogs frequently sold as "not for human consumption" to evade regulatory scrutiny [5] [9]. The United Kingdom’s Generic Scheduling Framework (2013) reduced identified cathinone incidents temporarily, but online accessibility drove a 31% resurgence in designer drug arrests between 2022–2024 [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: